

Off-target effects of Jak-IN-31 on other kinases

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Compound of Interest

Compound Name: *Jak-IN-31*

Cat. No.: *B12381034*

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Technical Support Center: Jak-IN-31

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **Jak-IN-31**. The information is intended for scientists and drug development professionals to address potential issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section addresses specific issues that users might encounter during their experiments with **Jak-IN-31**.

Question: We observed an unexpected phenotype in our cell-based assay that doesn't align with known JAK1/2 signaling. Could this be due to off-target effects?

Answer: Yes, unexpected phenotypes can arise from the inhibition of kinases other than the intended targets.^[1] Like many kinase inhibitors, **Jak-IN-31** may exhibit polypharmacology, binding to additional kinases with varying affinities.^[2] We recommend performing a broad kinase screen to identify potential off-target interactions that could explain the observed phenotype. Several commercially available services, such as KINOMEScan, offer comprehensive kinase profiling.^{[3][4]}

Question: How can we confirm if **Jak-IN-31** is engaging with its intended JAK targets within our cellular model?

Answer: A cellular target engagement assay, such as a NanoBRET assay, can provide evidence of target engagement in intact cells.^[5] This method assesses the binding of the

inhibitor to the target kinase in a cellular environment, offering a more physiologically relevant measure of interaction than biochemical assays alone.[5] Additionally, you can perform a Western blot to analyze the phosphorylation status of downstream signaling proteins, such as STATs, to confirm the inhibition of the JAK-STAT pathway.[6][7]

Question: Our in vitro kinase assay results for off-target kinases are not replicating in our cell-based assays. Why might this be?

Answer: Discrepancies between in vitro and cell-based assay results are not uncommon.[5] This can be due to several factors, including:

- **Cellular ATP Concentrations:** In vitro assays often use ATP concentrations that are lower than physiological levels, which can affect the apparent potency of ATP-competitive inhibitors like **Jak-IN-31**.
- **Cell Permeability:** The compound may not efficiently cross the cell membrane to reach its intracellular target.
- **Presence of Scaffolding Proteins and Allosteric Regulators:** The cellular environment contains additional proteins that can modulate kinase activity and inhibitor binding.[8]

We recommend using cell-based assays to confirm any findings from initial biochemical screens.[5]

Question: What is the best way to design a kinase selectivity profiling experiment for **Jak-IN-31**?

Answer: A well-designed selectivity profiling experiment should involve a multi-pronged approach. Start with a broad, cell-free kinase screen (e.g., KINOMEscan) to get a global view of potential off-targets.[3][4][9] Follow up on any significant hits with cell-based assays to confirm on-target and off-target activity in a more relevant biological context.[5] It is also crucial to test a range of inhibitor concentrations to determine the dose-response relationship for both on- and off-targets.

Off-Target Kinase Profile of Jak-IN-31

The following table summarizes the inhibitory activity of **Jak-IN-31** against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase Target	IC50 (nM)	Kinase Family	Notes
JAK1	5.9	Tyrosine Kinase	Primary Target
JAK2	5.7	Tyrosine Kinase	Primary Target
JAK3	110	Tyrosine Kinase	Lower affinity compared to JAK1/2.
TYK2	98	Tyrosine Kinase	Lower affinity compared to JAK1/2.
ROCK1	250	Serine/Threonine Kinase	Potential for off-target effects at higher concentrations.
ROCK2	310	Serine/Threonine Kinase	Potential for off-target effects at higher concentrations.
PKN2	450	Serine/Threonine Kinase	Identified as a potential off-target for other JAK inhibitors. [10]
MRCK α	600	Serine/Threonine Kinase	Identified as a potential off-target for other JAK inhibitors. [2]
MRCK β	750	Serine/Threonine Kinase	Identified as a potential off-target for other JAK inhibitors. [2]

Experimental Protocols

In Vitro Kinase Profiling (KINOMEScan)

Objective: To determine the selectivity of **Jak-IN-31** by quantifying its binding to a large panel of kinases.

Methodology: The KINOMEScan assay is a competition binding assay.^[4]

- An active site-directed ligand is immobilized on a solid support.
- The kinase of interest is fused to a DNA tag.
- In the presence of the test compound (**Jak-IN-31**), the kinase is equilibrated with the immobilized ligand.
- The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, from which a dissociation constant (Kd) or percent inhibition can be derived.

Cellular Target Engagement Assay (NanoBRET)

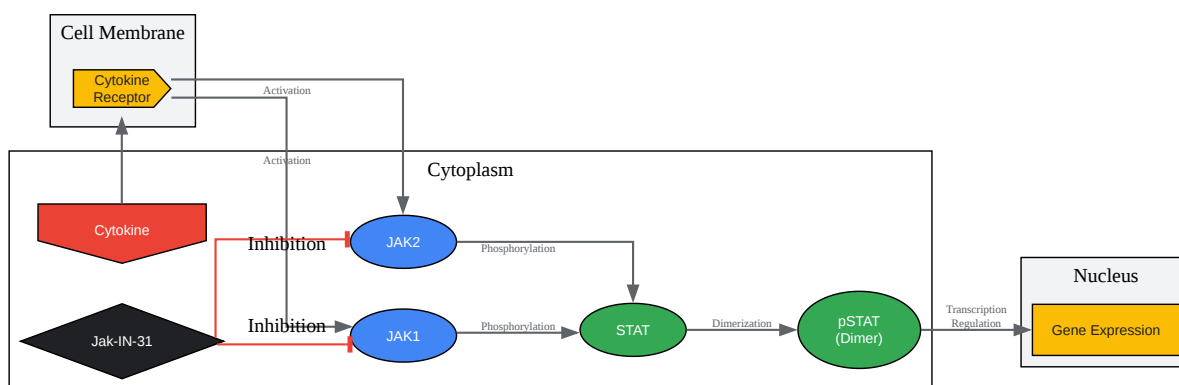
Objective: To confirm the interaction of **Jak-IN-31** with its target kinases in living cells.

Methodology: The NanoBRET assay is based on Bioluminescence Resonance Energy Transfer (BRET).^[5]

- The target kinase is expressed in cells as a fusion protein with NanoLuc luciferase.
- A fluorescently labeled tracer that binds to the active site of the kinase is added to the cells.
- In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the fluorophore in close proximity to the luciferase, resulting in a BRET signal.
- When **Jak-IN-31** is added, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

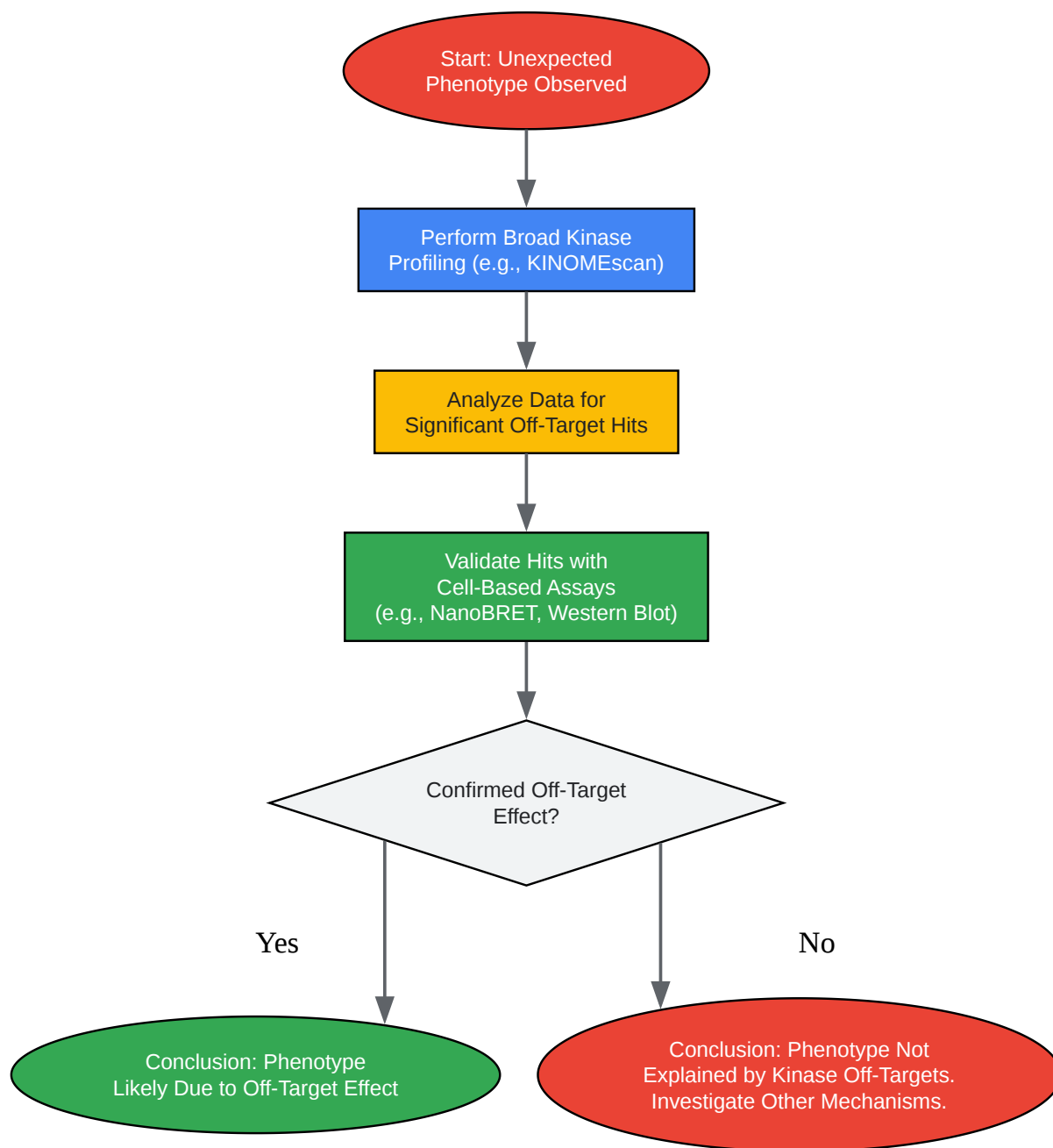
- The dose-dependent decrease in the BRET signal is used to determine the cellular IC50 value.

Visualizations



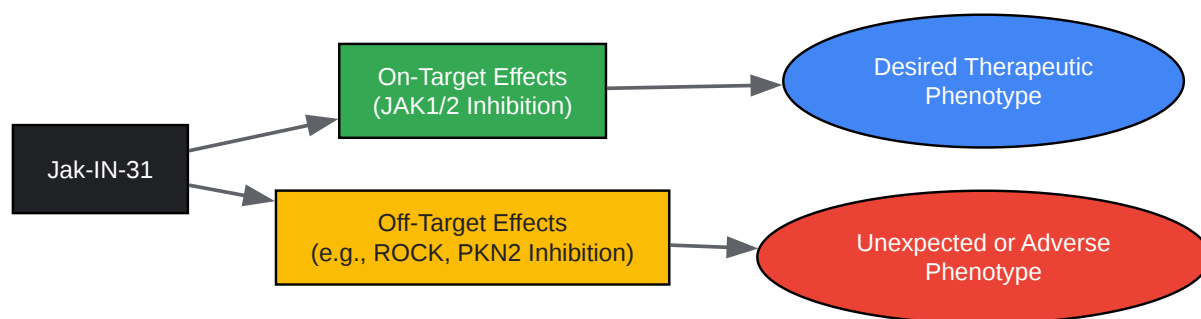
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Caption: JAK-STAT signaling pathway and the inhibitory action of **Jak-IN-31**.



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Caption: Troubleshooting workflow for investigating unexpected phenotypes.



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Caption: Relationship between on-target and off-target effects of **Jak-IN-31**.

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